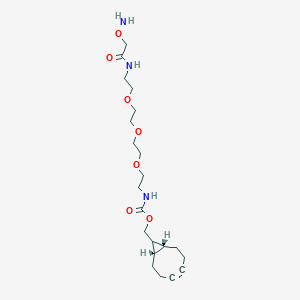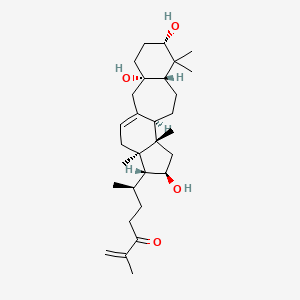
Lepidozin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lepidozin G involves the extraction of the compound from the liverwort Lepidozia reptans. The process typically includes the following steps:
Extraction: The plant material is dried and ground, followed by extraction using solvents such as methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and metabolic engineering may pave the way for industrial-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Lepidozin G undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .
Scientific Research Applications
Lepidozin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of seco-cycloartane triterpenoids.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
Lepidozin G exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:
Mitochondrial Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.
Reactive Oxygen Species (ROS) Generation: The compound increases the production of reactive oxygen species, which further promotes apoptosis.
Molecular Targets: This compound targets proteins involved in the apoptotic pathway, including Bcl-2 family proteins and caspases.
Comparison with Similar Compounds
Lepidozin G is compared with other similar compounds, such as:
Lepidozin A: Another seco-cycloartane triterpenoid with similar cytotoxic activities.
Lepidozin B: Known for its anti-inflammatory properties.
Lepidozin C: Exhibits both cytotoxic and anti-inflammatory activities.
Uniqueness
This compound stands out due to its potent cytotoxicity against a wide range of cancer cell lines and its unique mechanism of inducing apoptosis through mitochondrial disruption and ROS generation .
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(6R)-2-methyl-6-[(3S,6S,8S,11R,12S,14R,15R,16R)-3,6,14-trihydroxy-7,7,12,16-tetramethyl-15-tetracyclo[9.7.0.03,8.012,16]octadec-1(18)-enyl]hept-1-en-3-one |
InChI |
InChI=1S/C30H48O4/c1-18(2)22(31)10-8-19(3)26-23(32)17-29(7)21-9-11-24-27(4,5)25(33)13-15-30(24,34)16-20(21)12-14-28(26,29)6/h12,19,21,23-26,32-34H,1,8-11,13-17H2,2-7H3/t19-,21-,23-,24+,25+,26+,28-,29+,30+/m1/s1 |
InChI Key |
KYZUWVOOZKSCKO-RVSCBTQESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)C(=C)C)[C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@](C3)(CC[C@@H](C4(C)C)O)O)C)C)O |
Canonical SMILES |
CC(CCC(=O)C(=C)C)C1C(CC2(C1(CC=C3C2CCC4C(C(CCC4(C3)O)O)(C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


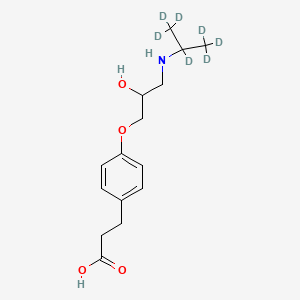
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)
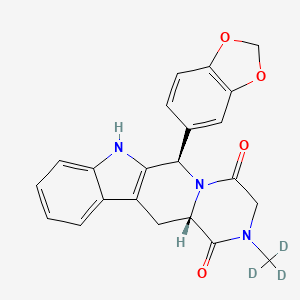
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
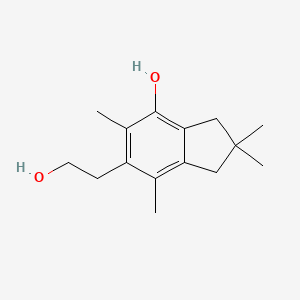
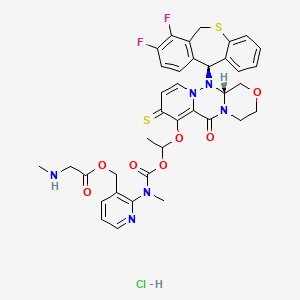

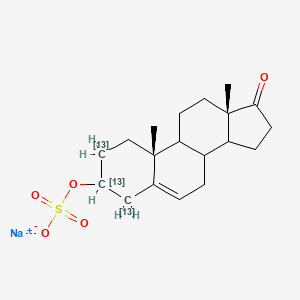
oxane-2-carboxylic acid](/img/structure/B12425644.png)
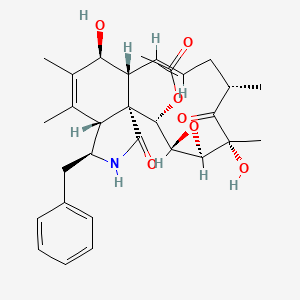
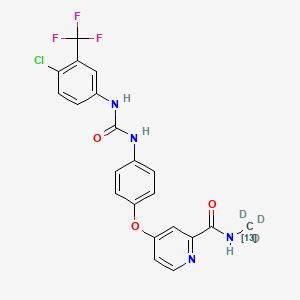
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)

